Benzamide, 2-fluoro-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzamide, 2-fluoro-N,N-dimethyl-” is a chemical compound. It is a derivative of benzamide, which is itself a compound consisting of a benzene ring connected to an amide functional group . The “2-fluoro” indicates the presence of a fluorine atom on the second carbon of the benzene ring, and “N,N-dimethyl-” indicates that the nitrogen in the amide group is bonded to two methyl groups .
Molecular Structure Analysis
The molecular structure of “Benzamide, 2-fluoro-N,N-dimethyl-” consists of a benzene ring connected to an amide functional group. The amide group is further substituted with two methyl groups . The “2-fluoro” indicates that a fluorine atom is attached to the second carbon of the benzene ring .
Chemical Reactions Analysis
While specific chemical reactions involving “Benzamide, 2-fluoro-N,N-dimethyl-” are not available, benzamides are known to participate in various chemical reactions. For instance, N,N-Dimethylbenzamide can react with PhLnI complexes (Ln-Eu, Sm, Yb) to yield benzophenone .
Scientific Research Applications
Imaging Agent for Cancer Diagnosis
- Malignant Melanoma Detection : A study introduced a positron emission tomography (PET) imaging probe, [18F]DMPY2, for ultrasensitive detection of malignant melanoma, demonstrating its potential as a novel PET imaging agent to diagnose melanoma at early stages (Ayoung Pyo et al., 2020).
Synthesis of Novel Compounds
- Sigma-2 Receptor Imaging : Research on fluorine-containing benzamide analogs revealed their suitability as ligands for PET imaging of the sigma-2 receptor status of solid tumors, providing a pathway for cancer diagnosis (Z. Tu et al., 2007).
- Ortho-Fluorination : The use of N-fluoro-2,4,6-trimethylpyridinium triflate in palladium-catalyzed ortho-fluorination processes opens new avenues in medicinal chemistry and synthesis, highlighting the versatility of fluorine in chemical reactions (Xisheng Wang et al., 2009).
Polymer Synthesis and Material Science
- Aromatic Polyamides : Aromatic polyamides derived from N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide exhibit high thermal stability and solubility in organic solvents, suggesting their use in high-performance materials (S. Ghodke et al., 2021).
Antiviral and Antibacterial Applications
- Antiviral Activity : Some novel isatin derivatives, including 5-fluoro derivative compounds, showed significant inhibition against HCV RNA synthesis and SARS-CoV replication, presenting a potential avenue for therapeutic intervention against these viruses (P. Selvam et al., 2008).
Chemical Synthesis and Reactivity Studies
- C–H Bond Arylation : The study on the reactivity of N-methyl-N-(polyfluorobenzyl)acetamides and benzamides in palladium-catalyzed C–H bond arylation, revealing how fluoro substituents influence regioselectivity, demonstrates the complex interactions at play in chemical synthesis processes (Mohamed Elhadi Benhalouche et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-N,N-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZAHTYEQSVVEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403598 |
Source
|
Record name | Benzamide, 2-fluoro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 2-fluoro-N,N-dimethyl- | |
CAS RN |
2586-34-7 |
Source
|
Record name | Benzamide, 2-fluoro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.